N-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

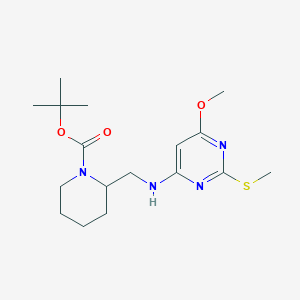

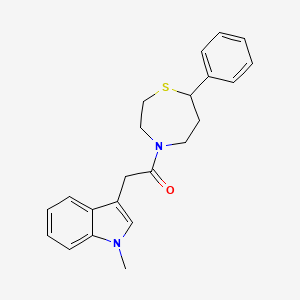

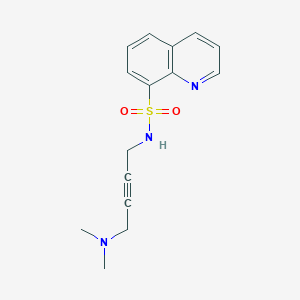

This compound is a derivative of pyrazole and carboxamide groups, with a trifluoromethyl group attached to the phenyl ring . It has been identified in the context of necroptosis inhibitors, targeting Receptor-Interacting Protein Kinase 3 (RIPK3) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring, a carboxamide group, and a trifluoromethyl group attached to a phenyl ring . The exact 3D structure is not available in the current resources.Chemical Reactions Analysis

The compound has been used as a necroptosis inhibitor, targeting RIPK3 . It’s likely to interact with these proteins in the body, but the exact chemical reactions it undergoes are not specified in the available resources.科学的研究の応用

Necroptosis Inhibition

This compound has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . The compound blocked necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Antimicrobial Agents

N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which include this compound, have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria . They prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Biofilm Eradication

These compounds have been found to eradicate preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin . They showed low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 .

Treatment of Resistant Bacterial Strains

The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .

α7 nAChR Modulation

The compound has been described as a highly selective α7 nAChR positive allosteric modulator . Activation of α7 nAChRs improved sensory gating and cognitive function in animal models and in early clinical trials .

Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound, with its trifluoromethyl group, contributes to the recent advances in trifluoromethylation of carbon-centered radical intermediates .

作用機序

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity . Specifically, it blocks necrosome formation by inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Biochemical Pathways

The inhibition of RIPK1 and RIPK3 disrupts the necroptotic pathway, preventing the formation of the necrosome and thus blocking programmed cell death . This can have downstream effects on various diseases, including inflammatory, infectious, and degenerative diseases .

Pharmacokinetics

The compound has favorable and drug-like pharmacokinetic properties. It has been shown to have an oral bioavailability of 25.2% in rats . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

By inhibiting RIPK1 and RIPK3, the compound prevents necroptosis, thereby potentially mitigating the effects of diseases where this form of cell death is detrimental . For example, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death at a dose of 5 mg/kg .

特性

IUPAC Name |

N-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N4O3/c1-23-7-9(14(22-23)26-2)13(25)20-6-12(24)21-8-3-4-11(16)10(5-8)15(17,18)19/h3-5,7H,6H2,1-2H3,(H,20,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIZLLZBODNEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)

![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)